molecular formula C9H3Cl2F3N2 B1387722 2,4-Dichloro-6-(trifluoromethyl)quinazoline CAS No. 864291-30-5

2,4-Dichloro-6-(trifluoromethyl)quinazoline

Cat. No. B1387722
M. Wt: 267.03 g/mol
InChI Key: LHVPNHJCJOCBIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H3Cl2F3N2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-(trifluoromethyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The compound also has two chlorine atoms and a trifluoromethyl group attached to the quinazoline core .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichloro-6-(trifluoromethyl)quinazoline is 267.03 . It has a boiling point of 222.3°C at 760 mmHg . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Safety And Hazards

Safety data indicates that dust formation should be avoided and that breathing its mist, gas, or vapours should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and the area should be well ventilated .

properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVPNHJCJOCBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652959
Record name 2,4-Dichloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(trifluoromethyl)quinazoline

CAS RN

864291-30-5
Record name 2,4-Dichloro-6-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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